1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid
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Overview
Description
1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid is an organic compound with a unique structure that includes a pyridine ring substituted with a 2,2-dimethylpropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid typically involves the reaction of 3-pyridinecarboxylic acid with 2,2-dimethylpropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid
- 1,2-Dihydro-2-oxo-6-(2,2-dimethylbutyl)-3-pyridinecarboxylic acid
- 1,2-Dihydro-2-oxo-6-(1,1-dimethylethyl)-3-pyridinecarboxylic acid
Comparison: 1-(2,2-Dimethylpropyl)-6-oxopyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity for its molecular targets.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)7-12-6-8(10(14)15)4-5-9(12)13/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
HEUDFBWBQZZTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C=C(C=CC1=O)C(=O)O |
Origin of Product |
United States |
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